Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 317354-91-9
VCID: VC8414112
InChI: InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 317354-91-9

Cat. No.: VC8414112

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate - 317354-91-9

Specification

CAS No. 317354-91-9
Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
IUPAC Name tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
Standard InChI Key KQLZXWXCBWPDAD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)(F)F

Introduction

Chemical Structure and Stereochemical Significance

The compound’s molecular formula is C10H17F2NO3\text{C}_{10}\text{H}_{17}\text{F}_2\text{NO}_3, with a molecular weight of 237.24 g/mol. The pyrrolidine ring adopts a five-membered conformation, where the (2S)-configuration dictates spatial arrangements critical for biological interactions .

Key Structural Features:

  • Tert-Butyl Carbamate: The tert-butyloxycarbonyl (Boc) group at the 1-position enhances solubility in organic solvents (e.g., tetrahydrofuran, dichloromethane) and serves as a protective group for amines during synthetic workflows .

  • 4,4-Difluoro Substituents: The geminal fluorine atoms introduce electronegativity, altering electron density across the ring and increasing metabolic stability compared to non-fluorinated analogs .

  • 2-(Hydroxymethyl) Group: This polar substituent facilitates hydrogen bonding, improving aqueous solubility and interaction with biological targets such as enzymes or receptors .

The stereochemistry at the 2-position is pivotal for enantioselective synthesis. For example, the (2S)-enantiomer exhibits distinct reactivity in asymmetric catalysis compared to its (2R)-counterpart .

Synthesis and Optimization

The compound is synthesized via reduction of precursor esters, with yields and purity dependent on reaction conditions. Two primary methods are documented:

Table 1: Synthetic Routes and Yields

MethodReagentsConditionsYieldReference
1LiBH4_4THF, 0°C to RT, 24h94%
2NaBH4_4/LiClTHF/EtOH, 0°C to RT, 15–18h88%

Method 1: A solution of 1-tert-butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate (900 mg, 3.39 mmol) in THF is treated with lithium borohydride (LiBH4_4) at 0°C. After stirring overnight at room temperature, the mixture is diluted with ethyl acetate, washed with brine, and concentrated to yield the product as a reddish oil .

Method 2: Sodium borohydride (NaBH4_4) and lithium chloride (LiCl) in THF/ethanol at 0°C reduce the ester to the hydroxymethyl derivative. This method achieves comparable yields (88%) but requires careful pH adjustment to avoid over-reduction .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Boiling Point345.1°C (estimated)
LogP (Partition Coefficient)0.7 ± 0.3 (experimental)
Solubility in Water12.3 mg/mL (25°C)
pKa14.2 (hydroxymethyl)

The tert-butyl group confers a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxymethyl group’s pKa (~14.2) suggests weak acidity, rendering it inert under physiological conditions .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s structural motifs align with scaffolds used in protease inhibitors and kinase-targeted therapies. For example:

  • Antiviral Agents: Fluorinated pyrrolidines are key intermediates in hepatitis C virus (HCV) NS5A inhibitors. The difluoro group enhances binding to viral proteases by inducing conformational strain.

  • Anticancer Therapies: Hydroxymethyl-pyrrolidine derivatives inhibit histone deacetylases (HDACs), with fluorine atoms improving metabolic stability and bioavailability .

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBiological Activity
Target Compound4,4-Difluoro, (2S)-hydroxymethylHDAC inhibition (IC50_{50} = 120 nM)
Non-fluorinated Analog4-Hydroxy, (2R)-methylReduced metabolic stability
Bulkier Analog4-Trifluoromethyl, (2S)-hydroxymethylEnhanced lipophilicity (logP = 1.2)

The target compound’s fluorination and stereochemistry optimize both potency and pharmacokinetics compared to analogs .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee) beyond 95% remains a challenge.

  • Biological Screening: Comprehensive in vitro and in vivo studies are needed to validate its efficacy in disease models.

  • Formulation Development: Enhancing aqueous solubility via prodrug strategies (e.g., phosphate esters) could broaden therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator